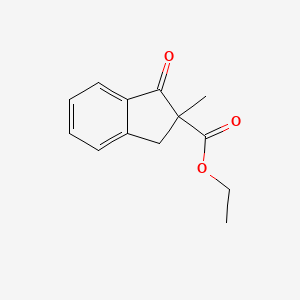![molecular formula C2Cl6S2 B14363057 Dichloro[(trichloromethyl)thio]methanesulfenyl chloride CAS No. 91631-93-5](/img/structure/B14363057.png)
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride is an organosulfur compound with the molecular formula C2Cl6S2. It is known for its reactivity and is used in various chemical processes. This compound is characterized by the presence of both chlorine and sulfur atoms, making it a versatile reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride can be synthesized through the chlorination of trichloromethanesulfenyl chloride. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced reactors and purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide and peracids.
Reducing agents: Including lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism by which dichloro[(trichloromethyl)thio]methanesulfenyl chloride exerts its effects involves the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications and changes in their activity. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
Dichloromethane: A chlorinated solvent with different chemical properties and uses
Uniqueness
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride is unique due to its combination of chlorine and sulfur atoms, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various types of reactions makes it a valuable reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
91631-93-5 |
|---|---|
Molekularformel |
C2Cl6S2 |
Molekulargewicht |
300.9 g/mol |
IUPAC-Name |
[dichloro(trichloromethylsulfanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/C2Cl6S2/c3-1(4,5)9-2(6,7)10-8 |
InChI-Schlüssel |
XDRWABYRHVYKQV-UHFFFAOYSA-N |
Kanonische SMILES |
C(SC(Cl)(Cl)Cl)(SCl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


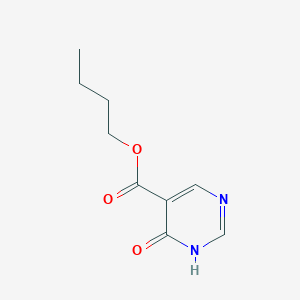
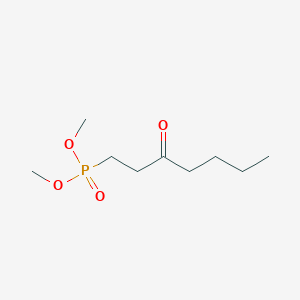

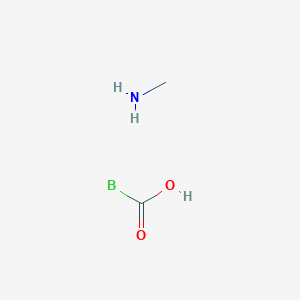
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
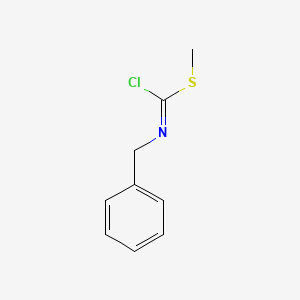
![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)



![1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene](/img/structure/B14363023.png)


